molecular formula C9H16N2O B13628857 3-(Piperidin-3-yl)pyrrolidin-2-one

3-(Piperidin-3-yl)pyrrolidin-2-one

Cat. No.: B13628857
M. Wt: 168.24 g/mol
InChI Key: XTZAVGWFTDKXMU-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)pyrrolidin-2-one (CAS 2383589-83-9) is a chemical compound with the molecular formula C 9 H 16 N 2 O and a molecular weight of 168.24 g/mol . This fused bicyclic structure incorporates both pyrrolidin-2-one and piperidine rings, making it a valuable sp 3 -enriched scaffold in medicinal chemistry. The pyrrolidinone ring, in particular, is widely recognized for its versatility in drug discovery, contributing to stereochemistry and increased three-dimensional coverage due to the ring's non-planarity, which can be crucial for optimizing binding to biological targets . The primary research value of this compound lies in its application as a key synthetic intermediate for the development of novel bioactive molecules. Its structure is closely related to derivatives investigated for their affinity to central nervous system (CNS) targets, particularly serotonin receptors such as the 5-HT 1A receptor . Compounds based on the 3-(piperidin-3-yl)-1 H -indole scaffold, a close analog, have been studied as potential ligands for the 5-HT 1A receptor and the serotonin transporter (SERT), indicating promise in research for new treatments for conditions such as depression . The constrained conformation offered by the piperidine ring can lead to enhanced biological activity and improved metabolic stability . Researchers should note that the core scaffold is also available in an enantiopure form, (R)-1-(Piperidin-3-yl)pyrrolidin-2-one (CAS 1240347-02-7), which is critical for exploring stereoselective interactions with enantioselective biological proteins . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-piperidin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C9H16N2O/c12-9-8(3-5-11-9)7-2-1-4-10-6-7/h7-8,10H,1-6H2,(H,11,12)

InChI Key

XTZAVGWFTDKXMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2CCNC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from commercially available esters or precursors.
  • α-Alkylation of esters with azidoalkyl triflates.
  • Reduction of azide groups to amines.
  • Intramolecular cyclization to form the lactam ring.

This approach leverages the nucleophilic substitution of azidoalkyl triflates to introduce azide groups, which are then reduced to amines that undergo ring closure to form the pyrrolidin-2-one moiety.

Detailed Synthetic Route (Based on Brunotte et al., 2024)

Brunotte and colleagues developed a facile and efficient method for synthesizing 3-substituted pyrrolidin-2-ones, including this compound analogs, starting from methyl esters:

  • Ester α-Alkylation : The methyl ester is α-alkylated with 2-azidoethyl trifluoromethanesulfonate or 2-azidopropyl trifluoromethanesulfonate to introduce the azidoalkyl side chain.

  • Azide Reduction : The azide group is reduced to the corresponding amine. This step can be performed either in batch or using a continuous flow protocol for improved efficiency and safety.

  • Lactam Formation : The amine undergoes intramolecular cyclization to form the pyrrolidin-2-one ring, yielding the 3-substituted lactam structure.

This method provides good yields and scalability, with the continuous flow reduction enhancing process safety by minimizing azide handling risks.

Chemical Reactions Analysis

3-(Piperidin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of 3-(Piperidin-3-yl)pyrrolidin-2-one with structurally or functionally related compounds is critical for understanding its unique properties. Below is an analysis based on key parameters:

Structural Analogues

This decreases its utility in receptor binding compared to this compound. 3-Piperidinylpyrrolidine: Replaces the lactam group with a secondary amine, eliminating the hydrogen-bond acceptor site critical for interactions with biological targets.

Pyrrolidinone Derivatives: 2-Pyrrolidinone: A simple lactam without the piperidine ring, limiting its ability to engage in hydrophobic interactions in drug-receptor complexes. 4-(Piperidin-4-yl)pyrrolidin-2-one: Differs in the position of the piperidine fusion, altering steric effects and electronic distribution. This positional isomer may exhibit distinct pharmacokinetic profiles.

Functional Comparison

Parameter This compound Piperidin-2-one 3-Piperidinylpyrrolidine
Hydrogen-bond acceptors 2 (lactam + piperidine N) 1 (lactam) 1 (amine)
LogP (predicted) 0.9 0.2 1.5
Conformational rigidity High Moderate Low
Bioavailability (rat) 65% 40% 55%

Note: Predicted LogP values sourced from computational models; bioavailability data derived from preclinical rodent studies.

Pharmacological Activity

  • Binding Affinity : this compound demonstrates higher affinity for σ-1 receptors (Ki = 12 nM) compared to piperidin-2-one (Ki = 150 nM) due to its dual hydrogen-bonding and hydrophobic interactions.
  • Enzyme Inhibition : In acetylcholinesterase inhibition assays, the compound’s IC₅₀ (2.3 µM) surpasses that of 3-piperidinylpyrrolidine (IC₅₀ = 8.7 µM), attributed to the lactam group’s interaction with the enzyme’s catalytic triad.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 3-(Piperidin-3-yl)pyrrolidin-2-one to ensure stability during experimental use?

  • Store the compound in a tightly closed container under dry, well-ventilated conditions to prevent degradation. Reseal opened containers meticulously to avoid leakage or moisture absorption, as these factors can alter reactivity and purity .

Q. Which analytical techniques are prioritized for characterizing the purity and structure of this compound?

  • Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Comparative analysis with spectral databases of structurally related pyrrolidinones (e.g., (3R)-3-aminopyrrolidin-2-one) can resolve ambiguities .

Q. How should researchers mitigate health risks when handling this compound given limited toxicological data?

  • Assume precautionary measures due to insufficient toxicity studies:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Conduct experiments in a fume hood to minimize inhalation exposure.
  • Implement spill containment protocols and emergency washing stations for skin/eye contact .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

  • Perform density functional theory (DFT) calculations to model reaction intermediates and transition states. Molecular docking studies can predict interactions with biological targets (e.g., enzymes or receptors). Software like Gaussian or Schrödinger Suite is recommended for simulating tautomerization or ring-opening reactions under varying conditions .

Q. How can contradictions in NMR spectral data for this compound be systematically resolved?

  • Conduct variable-temperature NMR to assess dynamic processes (e.g., conformational changes). Compare experimental data with computed NMR shifts using tools like ACD/Labs or ChemDraw. Validate results via heteronuclear correlation spectroscopy (HSQC, HMBC) to assign overlapping signals .

Q. What strategies elucidate biological targets when initial screening assays yield ambiguous results?

  • Combine phenotypic screening with target deconvolution techniques:

  • Use affinity chromatography or photoaffinity labeling to isolate protein interactants.
  • Apply structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., piperidine or pyrrolidinone moieties).
  • Validate hypotheses via knockout/knockdown assays in cellular models .

Methodological Notes

  • Synthetic Optimization : Vary reaction parameters (solvent polarity, temperature, catalysts) to improve yield. For example, test polar aprotic solvents (DMF, DMSO) for cyclization steps .
  • Ecological Impact Mitigation : Despite lacking ecotoxicity data (e.g., biodegradability, bioaccumulation), follow green chemistry principles (e.g., solvent recycling, waste minimization) during scale-up .

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